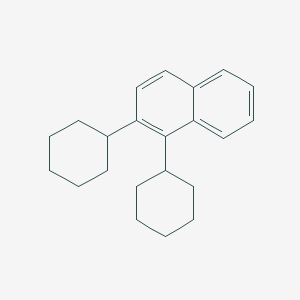
1,2-Dicyclohexylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicyclohexylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two cyclohexyl groups attached to the naphthalene ring at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with cyclohexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors may also be considered to increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the naphthalene ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro or sulfonic acid derivatives of naphthalene.
Scientific Research Applications
1,2-Dicyclohexylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Materials Science: The compound is employed as a nucleating agent in the crystallization of polymers, enhancing their mechanical properties and thermal stability.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants to improve their performance under extreme conditions.
Mechanism of Action
The mechanism of action of 1,2-dicyclohexylnaphthalene in various applications depends on its chemical structure and reactivity. In materials science, its role as a nucleating agent involves the interaction with polymer chains, promoting orderly crystallization and enhancing material properties. In biological systems, its potential bioactivity may involve interactions with cellular membranes or enzymes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of cyclohexyl groups.
1,2-Diphenylnaphthalene: Contains phenyl groups, leading to different electronic and steric properties.
1,2-Dicyclohexylbenzene: Similar cyclohexyl groups but attached to a benzene ring instead of naphthalene.
Uniqueness: 1,2-Dicyclohexylnaphthalene is unique due to the presence of bulky cyclohexyl groups, which influence its reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions in various applications.
Properties
CAS No. |
80057-52-9 |
|---|---|
Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1,2-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-9-17(10-4-1)21-16-15-18-11-7-8-14-20(18)22(21)19-12-5-2-6-13-19/h7-8,11,14-17,19H,1-6,9-10,12-13H2 |
InChI Key |
QLMGOPUBNXLVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















